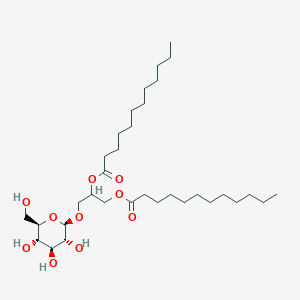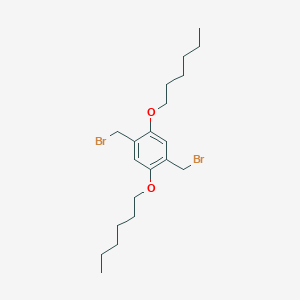
Disperse Orange 3 acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disperse Orange 3 acrylamide is a chemical compound known for its vibrant orange color and its application in various scientific fields. It is a derivative of Disperse Orange 3, a monoazo dye, and is characterized by its acrylamide functional group. The compound’s molecular formula is C15H12N4O3 .
准备方法
Synthetic Routes and Reaction Conditions: Disperse Orange 3 acrylamide is synthesized through a series of chemical reactions involving the diazotization of 4-nitroaniline followed by coupling with acrylamide. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Disperse Orange 3 acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved, leading to the formation of aromatic amines.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can react with the acrylamide group under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroaniline derivatives.
Reduction: Production of aromatic amines.
Substitution: Formation of substituted acrylamide derivatives.
科学研究应用
Disperse Orange 3 acrylamide finds extensive applications in various scientific fields:
作用机制
Disperse Orange 3 acrylamide functions through a physical adsorption mechanism. The dye molecules are attracted to the hydrophobic regions of synthetic fibers like polyester, dispersing throughout the material and imparting color. In biological systems, it interacts with cellular components through non-covalent interactions, allowing for effective staining and visualization.
相似化合物的比较
- Disperse Red 1 acrylate
- Disperse Red 1 methacrylate
- Nile blue acrylamide
- Poly(methyl methacrylate)
Comparison: Disperse Orange 3 acrylamide stands out due to its unique combination of an azo dye and an acrylamide group, which imparts both color and reactivity. Compared to Disperse Red 1 acrylate and Disperse Red 1 methacrylate, this compound offers a different hue and slightly varied reactivity due to the presence of the nitro group. Nile blue acrylamide, on the other hand, provides a different color spectrum and is used in different staining applications .
属性
IUPAC Name |
N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-2-15(20)16-11-3-5-12(6-4-11)17-18-13-7-9-14(10-8-13)19(21)22/h2-10H,1H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJASOUPUMZANE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392715 |
Source


|
| Record name | Disperse Orange 3 acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150375-01-2 |
Source


|
| Record name | Disperse Orange 3 acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disperse Orange 3 acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
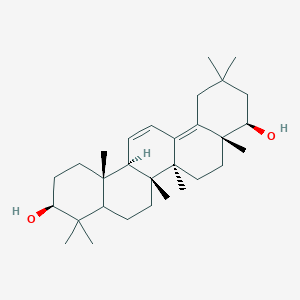
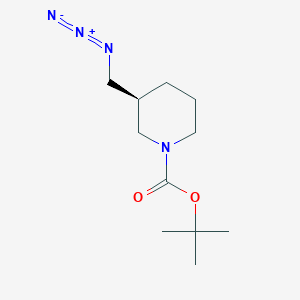
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)
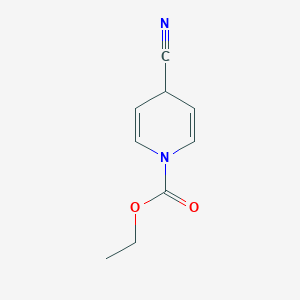
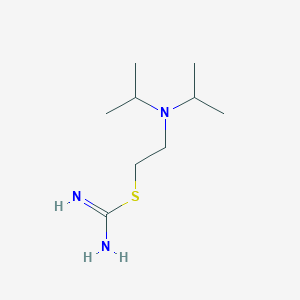
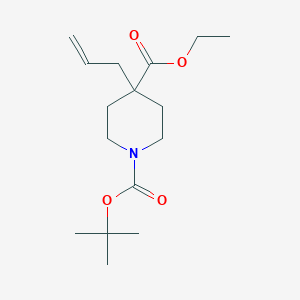
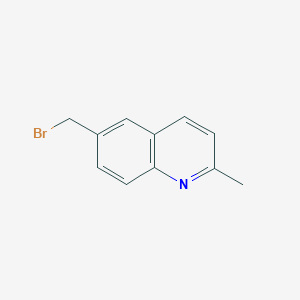
![2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol](/img/structure/B115550.png)
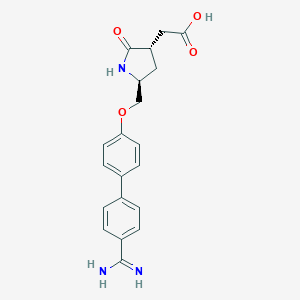
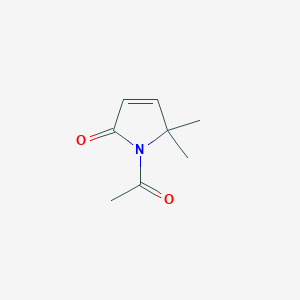
![[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B115560.png)
